Product packaging for BCN-SS-amine(Cat. No.:CAS No. 1435784-65-8)

BCN-SS-amine

Cat. No.: B11828604
CAS No.: 1435784-65-8
M. Wt: 328.5 g/mol
InChI Key: COXJSXQCKNEICM-PBWFPOADSA-N
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Description

Contextualization of BCN-SS-amine as a Heterobifunctional Cleavable Linker

This compound is classified as a heterobifunctional linker, meaning it possesses two different reactive groups that can selectively form covalent bonds with distinct functional groups on other molecules. creative-biolabs.com This characteristic is crucial for creating precise molecular constructs. The "BCN" (bicyclo[6.1.0]nonyne) portion of the molecule contains a strained alkyne, which is reactive toward azides via copper-free click chemistry. biochempeg.comchempep.com The "amine" group provides a second point of attachment, typically for molecules containing carboxylic acids or activated esters.

A key feature of this compound is its cleavable disulfide bond ("-SS-"). This bond can be broken under specific reducing conditions, such as those found inside cells, allowing for the controlled release of a conjugated molecule. nih.govchemrxiv.orgaxispharm.com This property is particularly valuable in applications like drug delivery, where a therapeutic agent needs to be released at a specific target site. chemrxiv.orgacs.org

Overview of Copper-Free Click Chemistry Principles and their Significance in Bioconjugation

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. biochempeg.com A prominent example is the azide-alkyne cycloaddition. The original version of this reaction required a copper catalyst, which can be toxic to living cells, limiting its use in biological systems. biochempeg.com

This limitation led to the development of copper-free click chemistry, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). chempep.com SPAAC utilizes a strained alkyne, such as the one found in BCN, which readily reacts with an azide (B81097) without the need for a metal catalyst. biochempeg.comacs.org The high degree of ring strain in the BCN molecule provides the energy needed to drive the reaction forward. acs.org

The significance of copper-free click chemistry in bioconjugation is immense. It allows for the specific and efficient labeling of biomolecules in their native environment, including within living cells and organisms, without the concern of copper-induced toxicity. biochempeg.comacs.org This has opened up new avenues for studying biological processes and developing targeted therapies. nih.gov

Below is a data table comparing different generations of click chemistry, highlighting the advantages of the copper-free approach.

FeatureFirst Generation (CuAAC)Second Generation (SPAAC)Third Generation (IEDDA)
Catalyst Copper(I)None (strain-promoted)None (electron-demand)
Biocompatibility Limited due to copper toxicityHighHigh
Reaction Rate Fast (10-100 M⁻¹s⁻¹)Moderate (10⁻²-1 M⁻¹s⁻¹)Very Fast (1-10⁶ M⁻¹s⁻¹)
Key Reactants Terminal Alkyne + AzideStrained Alkyne (e.g., BCN, DBCO) + AzideTetrazine + Strained Alkene (e.g., TCO)
Common Applications In vitro labeling, material scienceLive-cell imaging, in vivo studiesFast in vivo labeling, pre-targeting

Data sourced from multiple references. biochempeg.comacs.org

Importance of Disulfide Bonds in Reversible Bioconjugation Strategies

Disulfide bonds play a critical role in creating reversible linkages in bioconjugates. nih.govchemrxiv.org These bonds are relatively stable in the bloodstream but can be readily cleaved in the reducing environment found inside cells, which have a much higher concentration of glutathione (B108866) (GSH), a natural reducing agent. creative-biolabs.comnih.gov

This differential stability is exploited in various bioconjugation strategies, most notably in the design of antibody-drug conjugates (ADCs). nih.govchemrxiv.orgnih.gov In an ADC, a potent cytotoxic drug is linked to an antibody that targets a specific cancer cell antigen. The disulfide linker ensures that the drug remains attached to the antibody while in circulation, minimizing off-target toxicity. nih.gov Once the ADC is internalized by a cancer cell, the disulfide bond is cleaved, releasing the drug to exert its cell-killing effect. creative-biolabs.com

The cleavable nature of disulfide bonds allows for the controlled and targeted release of therapeutic agents, enhancing their efficacy while reducing systemic side effects. nih.govchemrxiv.org The table below outlines various types of cleavable linkers used in bioconjugation and their respective cleavage mechanisms.

Linker TypeCleavage MechanismTriggering Environment/Molecule
Disulfide ReductionHigh concentrations of glutathione (GSH) inside cells
Hydrazone HydrolysisAcidic pH of endosomes and lysosomes
Peptide Enzymatic CleavageSpecific proteases (e.g., cathepsins) in lysosomes
β-Glucuronide Enzymatic Cleavageβ-glucuronidase in the tumor microenvironment

This table provides a general overview of common cleavable linkers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O2S2 B11828604 BCN-SS-amine CAS No. 1435784-65-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1435784-65-8

Molecular Formula

C15H24N2O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate

InChI

InChI=1S/C15H24N2O2S2/c16-7-9-20-21-10-8-17-15(18)19-11-14-12-5-3-1-2-4-6-13(12)14/h12-14H,3-11,16H2,(H,17,18)/t12-,13+,14?

InChI Key

COXJSXQCKNEICM-PBWFPOADSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCSSCCN)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCSSCCN)CCC#C1

Origin of Product

United States

Mechanistic Investigations of Bcn Ss Amine Reactivity and Selectivity

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanisms and Kinetics

SPAAC is a copper-free click chemistry reaction between a strained alkyne and an azide (B81097), forming a stable 1,2,3-triazole ring. BCN is a highly reactive cyclooctyne (B158145) derivative widely employed in SPAAC due to its significant ring strain, which lowers the activation energy for cycloaddition.

The efficiency and kinetics of SPAAC reactions involving BCN derivatives are influenced by several factors, including the degree of alkyne strain, electronic effects of substituents, and the nature of the azide partner. BCN's bicyclic structure introduces considerable strain, facilitating rapid reaction rates compared to less strained alkynes acs.orgsynaffix.comnih.govresearchgate.net. Computational studies, such as those employing the distortion-interaction model, reveal that the transition state geometry and the energy required for alkyne distortion significantly impact the reaction rate rsc.orgnih.govchemrxiv.org. For instance, the strain in BCN contributes to a more synchronized transition state for C-C bond formation acs.org. The electronic properties of the azide can also modulate the reaction rate; while BCN generally reacts efficiently with primary, secondary, and tertiary azides, steric hindrance from bulky azides can influence the transition state, though BCN is less sensitive to this than larger cyclooctynes like ADIBO nih.govd-nb.info.

Both computational and experimental methods are crucial for understanding the mechanistic details of SPAAC. Density Functional Theory (DFT) calculations, often employing functionals like B3LYP-D3, have been used to model transition state geometries and determine activation energies for BCN-based SPAAC reactions nih.govacs.orgd-nb.info. These studies help elucidate the energetic landscape, including distortion and interaction energies, that govern the reaction pathway rsc.orgchemrxiv.org. Experimentally, kinetic studies using techniques like NMR spectroscopy or stopped-flow UV-Vis spectroscopy provide second-order rate constants (k₂) and thermodynamic parameters (e.g., activation enthalpy, ΔH‡) for these reactions nih.govacs.orgd-nb.infowur.nlresearchgate.netcdnsciencepub.comresearchgate.net. For example, BCN has demonstrated second-order rate constants ranging from approximately 0.012 to 0.024 M⁻¹s⁻¹ with various azides nih.govd-nb.info.

While SPAAC is considered bioorthogonal, meaning it does not interfere with natural biological processes, cyclooctynes, including BCN, can exhibit cross-reactivity with certain endogenous nucleophiles, particularly thiols. Studies have shown that BCN can react with thiols, such as cysteine residues in proteins and glutathione (B108866), albeit at rates significantly lower than its reaction with azides researchgate.netrsc.orgnih.gov. The rate constant for BCN reacting with free thiols is on the order of 10⁻⁴ M⁻¹s⁻¹, which is about three orders of magnitude slower than its SPAAC reaction with azides (k₂ ≈ 10⁻¹ M⁻¹s⁻¹) researchgate.net. This difference in reactivity allows for selective labeling with azides in the presence of thiols, especially when the alkyne-azide reaction is sufficiently fast. However, for certain applications, particularly those requiring prolonged intracellular labeling or high sensitivity, pre-alkylation of thiols with agents like iodoacetamide (B48618) (IAM) can prevent this undesired thiol-yne addition and enhance the specificity of SPAAC researchgate.net. The disulfide linkage in BCN-SS-amine itself is generally stable under physiological conditions but can be cleaved under reducing environments, which is a separate consideration from the alkyne's reactivity.

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Reaction Pathways

SPANC is another bioorthogonal click reaction that utilizes strained alkynes, such as BCN, and nitrones to form isoxazoline (B3343090) rings synaffix.comcdnsciencepub.comrsc.orgscholaris.caresearchgate.netalfa-chemistry.comnih.gov. This reaction pathway is characterized by rapid kinetics, often exceeding those of SPAAC, and is particularly useful for N-terminal protein labeling cdnsciencepub.comrsc.org. The mechanism involves a [3+2] cycloaddition between the strained alkyne and the nitrone dipole. BCN derivatives have shown high reactivity in SPANC, with reported second-order rate constants reaching up to 1.66 M⁻¹s⁻¹ with cyclic nitrones synaffix.comcdnsciencepub.com. The tunability of nitrones through stereoelectronic modifications allows for optimization of SPANC reaction rates and selectivity, making it a valuable tool for complex bioconjugation strategies cdnsciencepub.comresearchgate.net.

Amine Reactivity and Conjugation Mechanisms

The amine group in this compound provides a handle for conjugation to biomolecules or other functional entities. A common method for amine conjugation involves reactions with activated carboxylic acid derivatives.

Primary amines, such as the one present in this compound, readily react with N-hydroxysuccinimide (NHS) esters to form stable amide bonds thermofisher.comnih.govthieme-connect.de. This reaction is a cornerstone of bioconjugation chemistry, enabling the covalent attachment of labeling reagents, crosslinkers, or other molecules to amine-containing targets. The mechanism involves a nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide as a leaving group thermofisher.comnih.govmst.edu. This reaction typically proceeds efficiently under physiological or slightly alkaline conditions (pH 7.2–9) thermofisher.com. The rate of this aminolysis reaction is influenced by the basicity of the amine and the electrophilicity of the ester carbonyl. Kinetic studies have characterized the reaction rates, with amine basicity correlating positively with the nucleophilic rate constant (αnuc ≈ 1.0) mst.edu. NHS esters are widely used due to their relative stability, ease of handling, and efficient reactivity with primary amines, making them ideal for preparing amine-reactive probes like this compound derivatives for subsequent conjugation nih.govthieme-connect.de.

Nucleophilic Attack Pathways of the Primary Amine

Primary amines, such as the one present in this compound, are characterized by the presence of a lone pair of electrons on the nitrogen atom, rendering them nucleophilic and basic chemguide.co.ukchemistrystudent.com. This nucleophilicity allows them to attack electrophilic centers in various organic reactions.

A fundamental reaction pathway involves nucleophilic substitution (SN2), where the amine's lone pair attacks an electrophilic carbon atom (often bearing a leaving group, such as in a halogenoalkane), displacing the leaving group and forming a new carbon-nitrogen bond chemistrystudent.com. In this compound, this primary amine could potentially react with electrophilic species present in a reaction mixture or biological environment.

Furthermore, primary amines readily undergo nucleophilic addition to carbonyl groups of aldehydes and ketones. This reaction proceeds through the formation of a tetrahedral intermediate, followed by dehydration to yield imines libretexts.org. This process is critical for forming Schiff bases and is a common strategy in chemical biology for conjugating molecules to biomolecules containing carbonyl functionalities. While specific studies detailing the nucleophilic attack pathways of this compound's primary amine are not extensively published, its behavior is expected to align with general amine chemistry principles, including reactions with electrophiles and carbonyl compounds uea.ac.uknih.gov.

Transamidation Reactions involving Amines

Transamidation refers to the process where an amide bond is exchanged for a new amide bond through reaction with an amine. This reaction is generally challenging due to the inherent stability of the amide linkage and often requires activation of the amide carbonyl or specific catalytic conditions nih.govchemistryviews.org.

General mechanisms for transamidation involve the activation of the amide, often by a catalyst, to increase the electrophilicity of the carbonyl carbon. This activated amide is then susceptible to nucleophilic attack by an amine. A tetrahedral intermediate is typically formed, which subsequently undergoes elimination of the original amine fragment (or a related leaving group) to yield the new amide product nih.govfrontiersin.orgmdpi.com. Various catalysts, including metal catalysts, Lewis acids (like TMSCl), Brønsted acids, and specific organic molecules (e.g., benzoic acid, DBU), have been employed to facilitate these transformations nih.govchemistryviews.orgmdpi.comresearchgate.net.

While direct studies on this compound undergoing transamidation are not prominent in the literature, the presence of a primary amine suggests its potential participation in such reactions if the appropriate amide substrate and catalytic conditions are employed. The amine's nucleophilicity would be key to initiating the transamidation cascade ijrpr.com.

Disulfide Bond Cleavage Mechanisms under Reducing Conditions

The disulfide (SS) bond is a crucial feature of this compound, serving as a cleavable linker. This bond is susceptible to cleavage under reducing conditions, a property often exploited for the controlled release of therapeutic payloads in drug delivery systems conju-probe.comaxispharm.com.

The primary mechanism for disulfide bond cleavage by reducing agents involves a nucleophilic attack on one of the sulfur atoms of the disulfide bond. Thiols, such as those found in reducing agents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and glutathione (GSH), are particularly effective. The reaction typically proceeds via a thiol-disulfide exchange mechanism, where the thiolate anion (formed from the reducing agent) attacks one of the sulfur atoms in the disulfide bond, leading to the scission of the S-S bond and the formation of a new thiol and a mixed disulfide csic.esnih.gov. To ensure complete cleavage and prevent the reformation of mixed disulfides, a stoichiometric excess of the reducing agent is often employed csic.es.

Table 1: Reductants for Disulfide Bond Cleavage in this compound

Reducing AgentEfficacy/Common Use in Disulfide CleavageSource(s)
DTTCleaves SS bond conju-probe.com
GSHCleaves SS bond conju-probe.com
TCEPCleaves SS bond conju-probe.com

Reductant Specificity and Controlled Release Kinetics

The cleavage of the disulfide bond in this compound can be specifically triggered by a range of reducing agents, with DTT, GSH, and TCEP being identified as effective agents conju-probe.com. This specificity allows for the design of systems where the release of an attached molecule is initiated only in the presence of particular reducing environments, such as the intracellular milieu rich in glutathione or the presence of exogenous reducing agents.

The kinetics of disulfide bond cleavage can be influenced by several factors, including the nature of the reducing agent, its concentration, and the surrounding chemical or physical environment nih.govunirioja.es. For instance, the rate of cleavage can be modulated by the strength of the nucleophile and the steric accessibility of the disulfide bond. While specific kinetic data for this compound's cleavage by various reductants are not detailed here, the principle of controlled release relies on tuning these parameters. For example, the concentration of intracellular glutathione or the administration of specific reductants can dictate the rate and extent of payload release rsc.org. Mechanistic studies suggest that the reaction rate can be described by kinetic models, allowing for the prediction and control of release profiles nih.gov.

Table 2: Properties of this compound

PropertyValue/DescriptionSource(s)
Chemical NameThis compound conju-probe.com, precisepeg.com
CAS Number1435784-65-8 precisepeg.com
Molecular FormulaC15H24N2O2S2 precisepeg.com
Molecular Weight328.49 g/mol precisepeg.com
Linker TypeCleavable heterobifunctional linker conju-probe.com, precisepeg.com
Key FeaturesBCN moiety for click chemistry, primary amine, SS cleavable bond conju-probe.com

Advanced Derivatization Strategies of Bcn Ss Amine for Research Applications

Functionalization of the Primary Amine Group for Diverse Probe Attachment

The primary amine group on BCN-SS-amine is a highly reactive nucleophile that can be readily functionalized with various electrophilic reagents, allowing for the attachment of diverse probes and molecules. This functionalization typically involves the formation of stable amide bonds through reactions with activated esters, such as N-hydroxysuccinimide (NHS) esters axispharm.combroadpharm.com. This approach is widely employed to conjugate labels like fluorescent dyes, biotin (B1667282), affinity tags, or other functional moieties to the this compound linker. For instance, reacting this compound with an NHS ester-activated fluorophore attaches the dye to the amine, creating a fluorescently labeled BCN reagent. Similarly, biotinylation can be achieved by reacting the amine with an activated biotin derivative, yielding a BCN-biotin conjugate useful for avidin-biotin-based detection systems tcichemicals.com. The resulting amine-functionalized this compound derivatives retain the BCN moiety's capacity for SPAAC click chemistry, enabling subsequent conjugation to azide-modified biomolecules. This dual functionality allows for the stepwise assembly of complex bioconjugates.

Table 4.1.1: Probes and Moieties Functionalized onto the Primary Amine of this compound

Probe/Moiety TypeReaction ChemistryApplication Examples
Fluorescent DyesAmide bond formation (NHS ester)Protein labeling, cellular imaging, fluorescence microscopy
BiotinAmide bond formation (NHS ester)Avidin-biotin binding assays, affinity purification, Western blotting
Affinity TagsAmide bond formation (NHS ester)Protein purification, immunoprecipitation, target identification
PeptidesAmide bond formation (NHS ester)Peptide-drug conjugates, targeted delivery
PEG ChainsAmide bond formation (NHS ester)Enhancing solubility, reducing immunogenicity, PEGylation

Orthogonal Derivatization Approaches for Multi-Functional Conjugates

The inherent heterobifunctional nature of this compound enables orthogonal derivatization strategies, allowing for the selective and independent modification of its reactive groups. The BCN moiety and the primary amine group react with distinct chemical partners, meaning modification of one group does not interfere with the reactivity of the other. This orthogonality is crucial for constructing complex multi-functional conjugates.

The BCN group is highly reactive towards azide-functionalized molecules via SPAAC, forming a stable triazole linkage medchemexpress.combroadpharm.comaxispharm.com. This reaction is bioorthogonal, meaning it proceeds efficiently under physiological conditions without requiring metal catalysts and does not interfere with native biological functional groups. Concurrently, the primary amine can be modified using standard amine-coupling chemistries, such as reaction with NHS esters or isothiocyanates. This allows for the attachment of one type of molecule (e.g., a drug or a fluorescent probe) via the amine, while another molecule (e.g., a targeting ligand or a second probe) can be subsequently attached via the BCN group through click chemistry. The disulfide bond adds another layer of versatility, acting as a cleavable linker that can be orthogonally manipulated. For example, a payload can be attached via the amine, and the BCN group can be used for conjugation to a biomolecule; subsequently, the disulfide bond can be cleaved to release the payload within a specific cellular environment.

Table 4.2.1: Orthogonal Reactive Handles and Their Conjugation Partners

Reactive HandleConjugation PartnerReaction TypeSpecificity
BCNAzide (B81097)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Highly bioorthogonal, catalyst-free, forms stable triazole linkage.
Primary AmineNHS Ester, Isothiocyanate, etc.Amide or Thiourea bond formationCovalent linkage, widely used for attaching labels, drugs, and other functional groups.
Disulfide BondReducing Agents (e.g., DTT, GSH)Cleavage via reductionRelease of conjugated molecules under specific reducing conditions, useful for controlled payload delivery.

Strategies for Enhancing Spectroscopic and Mass Spectrometric Detectability via Derivatization

Derivatization of this compound with specific probes can significantly enhance its detectability using spectroscopic and mass spectrometric techniques, facilitating sensitive tracking and quantification in complex biological samples. Attaching fluorescent dyes or chromophores to the primary amine group or via SPAAC click chemistry to the BCN moiety allows for detection using fluorescence spectroscopy, microscopy, or flow cytometry axispharm.comaxispharm.comtcichemicals.com. These labels provide a strong optical signal that can be readily distinguished from background noise.

For mass spectrometry (MS)-based detection, this compound can be derivatized with mass tags or reporter molecules that possess unique mass-to-charge ratios. These tags enable sensitive and specific identification and quantification of the this compound conjugate. For example, attaching a stable isotope-labeled tag or a specific peptide sequence via the amine group can provide a distinct MS signature. The inherent structure of this compound, with its defined molecular weight and potential for specific fragmentation patterns, can also be leveraged in MS analysis. By coupling this compound with molecules that enhance ionization efficiency or provide characteristic fragmentation, researchers can improve the sensitivity and specificity of MS-based assays for monitoring bioconjugation events or tracking the linker in biological matrices.

Table 4.3.1: Derivatization Strategies for Enhanced Spectroscopic and Mass Spectrometric Detection

Detection MethodDerivatization StrategyExample Probes/TagsEnhanced Detectability Mechanism
Fluorescence SpectroscopyConjugation of fluorophores to amine or BCN moietyFluorescein, Rhodamine, Cy5, BODIPY dyesIncreased signal intensity, specific excitation/emission wavelengths allowing for sensitive detection and imaging.
Mass Spectrometry (MS)Conjugation of mass tags to amine or BCN moietyStable isotope-labeled tags, unique peptide sequencesDistinct mass-to-charge ratio for unambiguous identification and precise quantification, improved ionization efficiency.
UV-Vis SpectroscopyConjugation of chromophores to amine or BCN moietyDyes with strong UV-Vis absorptionDetection based on characteristic absorbance peaks, useful for quantification and monitoring reaction progress.

Site-Specific Modification Techniques for Complex Biomolecules

This compound is instrumental in achieving site-specific modifications of complex biomolecules, such as proteins and nucleic acids, due to the bioorthogonal and efficient nature of SPAAC click chemistry. Site-specific labeling is critical for understanding biomolecular function, as it ensures that modifications occur at defined locations without disrupting the biomolecule's native structure or activity.

For protein labeling, this compound can be conjugated to azide-modified proteins. This can be achieved by incorporating an azide group into a specific amino acid residue (e.g., via unnatural amino acid incorporation) or by chemically modifying specific amino acid side chains (e.g., lysines or cysteines) to introduce an azide handle broadpharm.comaxispharm.com. The BCN group of this compound then reacts selectively with this azide, forming a stable triazole linkage at the precisely engineered or modified site. This approach allows for the attachment of labels, drugs, or other functional molecules to specific locations on proteins, enabling detailed studies of protein localization, interactions, and dynamics.

Similarly, this compound can be used for site-specific modification of nucleic acids, such as DNA and RNA. By incorporating azide functionalities into specific positions within the nucleic acid sequence, this compound can be selectively attached. This enables the introduction of probes for studying gene expression, RNA localization, or DNA-protein interactions with high precision axispharm.com. The disulfide bond in this compound can also be leveraged in these strategies, for example, to release a conjugated payload after the BCN-mediated conjugation to the biomolecule.

Table 4.4.1: Site-Specific Modification of Biomolecules Using this compound

Biomolecule TypeMethod of Azide IntroductionConjugation StrategyApplication
ProteinsUnnatural Amino Acid (UAA) incorporation with azideThis compound SPAAC reaction with protein-azideSite-specific labeling with fluorophores, affinity tags; targeted drug delivery via Antibody-Drug Conjugates (ADCs).
ProteinsChemical modification of lysine/cysteine residues with azideThis compound SPAAC reaction with protein-azideSite-specific labeling for studying protein function, localization, and interactions.
Nucleic AcidsIncorporation of azide-modified nucleotidesThis compound SPAAC reaction with nucleic acid-azideSite-specific labeling for studying gene expression, RNA localization, DNA-protein interactions, diagnostics.
SurfacesImmobilization of azide-functionalized moleculesThis compound SPAAC reaction with surface-azideFunctionalization of biosensors, microarrays, and other surfaces for specific biomolecule capture and detection.

Compound Name Table:

This compound: A heterobifunctional linker containing a bicyclononyne (BCN) group, a disulfide (SS) bond, and a primary amine.

BCN-SS-NHS: A derivative of this compound where the primary amine is pre-activated as an NHS ester, facilitating direct conjugation to biomolecules via amine coupling.

BCN: Bicyclononyne, a strained alkyne used in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.

Azide: A functional group (-N₃) that reacts with BCN in SPAAC click chemistry.

NHS Ester: N-hydroxysuccinimide ester, an activated ester that reacts with primary amines to form stable amide bonds.

Bioconjugation Methodologies Utilizing Bcn Ss Amine Non Clinical Context

General Principles of BCN-Mediated Bioconjugation in Aqueous Environments

BCN, or bicyclo[6.1.0]non-4-yne, is a strained cyclooctyne (B158145) that serves as a key component in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions nih.govbldpharm.comacs.orgsynaffix.comacs.orgconju-probe.com. SPAAC is a highly selective and efficient bioorthogonal reaction, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes bldpharm.comacs.orgaxispharm.combroadpharm.comnih.govpapyrusbio.com. A significant advantage of BCN-mediated click chemistry is its metal-free nature, eliminating the need for potentially toxic copper catalysts often required in other click reactions bldpharm.comaxispharm.combroadpharm.compapyrusbio.commedchemexpress.comconju-probe.com. This allows reactions to be performed under mild conditions, typically in aqueous buffers, and at temperatures compatible with biological samples nih.govbldpharm.comacs.orgacs.orgaxispharm.combroadpharm.comnih.govpapyrusbio.commedchemexpress.comconju-probe.com. In some instances, water itself can act as a catalyst, further enhancing reaction rates nih.gov.

BCN-SS-amine is a heterobifunctional linker that incorporates the BCN moiety for click chemistry, a cleavable disulfide (SS) bond, and a primary amine group conju-probe.comconju-probe.comprecisepeg.com. The amine group typically serves as the initial attachment point to a target biomolecule or surface, while the BCN moiety is then available to react with an azide-functionalized partner broadpharm.combroadpharm.com. The disulfide linkage offers an additional layer of functionality, as it can be cleaved under reducing conditions using agents such as dithiothreitol (B142953) (DTT), glutathione (B108866) (GSH), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) conju-probe.comconju-probe.com.

Bioconjugation to Proteins and Peptides for Labeling and Functionalization

This compound is a valuable reagent for labeling and functionalizing proteins and peptides, enabling the attachment of various probes, tags, or other molecules axispharm.commedchemexpress.com. The primary amine functionality of this compound allows for its covalent attachment to biomolecules, commonly through reactions with activated esters like N-hydroxysuccinimide (NHS) esters. For example, BCN-SS-NHS ester can be used to label primary amines present on proteins broadpharm.combroadpharm.com. Once the BCN moiety is successfully conjugated to the protein or peptide, it can then participate in SPAAC reactions with azide-modified molecules, forming a stable triazole linkage axispharm.combroadpharm.commedchemexpress.combroadpharm.combroadpharm.com. The presence of the cleavable disulfide bond in this compound offers a means to control the stability of the conjugate or to release the BCN-modified component under specific reducing conditions conju-probe.comconju-probe.com.

Strategies for Site-Selective Labeling of Engineered and Native Residues

Achieving site-selective labeling is crucial for maintaining the biological activity and function of proteins. Two primary strategies are employed:

Engineered Residues : The incorporation of unnatural amino acids (UAAs) bearing BCN or azide (B81097) functionalities into proteins is a powerful method for site-specific labeling researchgate.netnih.govroyalsocietypublishing.org. UAAs can be genetically encoded and site-specifically inserted into proteins, allowing for precise placement of the click chemistry handle researchgate.netnih.gov. For instance, proteins can be engineered to include BCN-lysine UAAs, enabling targeted bioconjugation researchgate.netnih.gov.

Native Residues : While less site-specific than UAAs, native amino acid residues can also be targeted. Cysteine residues, due to their lower abundance and reactive thiol group, are frequently modified, often using thiol-reactive reagents like maleimides royalsocietypublishing.orgnih.govrsc.org. Lysine residues, with their amine groups, can also be targeted using amine-reactive chemistries royalsocietypublishing.orgmdpi.com. Furthermore, strategies involving the oxidation of tyrosine residues followed by strain-promoted oxidation-controlled cycloaddition (SPOCQ) with BCN derivatives have been developed for site-selective protein labeling acs.orgacs.orgwur.nl.

Methodologies for Quantifying Conjugation Efficiency and Homogeneity

To assess the success of bioconjugation, various analytical techniques are employed to quantify conjugation efficiency and homogeneity:

Mass Spectrometry (MS) : MS can accurately determine the mass shift resulting from the attached label, confirming the presence and stoichiometry of the conjugate and providing insights into homogeneity axispharm.comnsf.gov.

UV-Vis Spectroscopy : If the attached label possesses a distinct absorbance spectrum, UV-Vis spectroscopy can be used to quantify the extent of conjugation abacusdx.com.

Fluorescence Spectroscopy : For fluorescently labeled biomolecules, fluorescence intensity measurements can serve as a proxy for conjugation levels axispharm.comnsf.govabacusdx.com.

Western Blotting : This technique can detect and quantify labeled proteins, often in conjunction with specific antibodies or tags, providing a qualitative and quantitative assessment nsf.gov.

Gel Electrophoresis (e.g., SDS-PAGE) : SDS-PAGE can reveal changes in molecular weight or detect labeled bands, often coupled with fluorescence imaging to visualize the extent of labeling synaffix.com.

Nucleic Acid Modifications (DNA/RNA) via BCN-mediated Click Chemistry

BCN-mediated click chemistry is also highly effective for modifying nucleic acids, including DNA and RNA acs.orglucerna-chem.chbiosearchtech.com. BCN moieties can be incorporated into oligonucleotides during their synthesis, typically as phosphoramidite (B1245037) monomers. This allows for the precise placement of the BCN handle at either the 5' or 3' end, or internally within the sequence acs.orgbiosearchtech.com. Following synthesis, these BCN-modified oligonucleotides can readily undergo SPAAC with azide-functionalized probes, dyes, or other molecules, leading to highly efficient labeling and functionalization acs.orglucerna-chem.chbiosearchtech.com.

Surface Functionalization for Advanced Biosensing and Diagnostic Research

The ability to precisely immobilize biomolecules onto surfaces is fundamental for developing advanced biosensors and diagnostic platforms. This compound and related BCN reagents can be used to functionalize various surfaces, such as nanoparticles, sensor chips, and microarrays axispharm.comnju.edu.cnicn2.catmdpi.comoptica.org. By attaching BCN-containing molecules to a surface, researchers create a platform that can then capture azide-labeled biomolecules through click chemistry. This approach is instrumental in creating sensitive and specific biosensing devices for detecting a wide range of analytes axispharm.comnju.edu.cnicn2.catmdpi.comoptica.org.

Biocompatibility Considerations in Complex Biological Milieu

The biocompatibility of bioconjugation reagents is paramount for their application in biological systems. BCN-mediated click chemistry excels in this regard due to its metal-free nature and compatibility with mild, physiological conditions nih.govbldpharm.comacs.orgacs.orgaxispharm.combroadpharm.comnih.govpapyrusbio.commedchemexpress.comconju-probe.com. The reaction's high selectivity ensures minimal cross-reactivity with endogenous biomolecules, further contributing to its biocompatibility acs.orgacs.orgaxispharm.combroadpharm.comnih.govpapyrusbio.commedchemexpress.comconju-probe.comconju-probe.com. While the disulfide bond in this compound is cleavable by reducing agents, which can be advantageous for controlled release, it is also a factor to consider regarding the stability of the conjugate in reducing biological environments conju-probe.comconju-probe.com.

Compound Name Index

BCN (Bicyclo[6.1.0]non-4-yne)

this compound

Azide

Tetrazine

DTT (Dithiothreitol)

GSH (Glutathione)

TCEP (Tris(2-carboxyethyl)phosphine)

NHS ester (N-hydroxysuccinimide ester)

Unnatural Amino Acids (UAAs)

Cysteine

Lysine

Tyrosine

Maleimide

Phosphoramidite

DIBO (Dibenzocyclooctyne)

DIFO (Difluorocyclooctyne)

DBCO (Dibenzoazacyclooctyne)

TCO (trans-cyclooctene)

Lissamine

Streptavidin-Alexa Fluor 488

Alexa Fluor 555

Applications of Bcn Ss Amine in Chemical Biology and Materials Science Non Clinical Context

Development of Molecular Probes for In Vitro and Ex Vivo Cellular Investigations

BCN click chemistry, and by extension BCN-SS-amine, is instrumental in the development of molecular probes for studying biological processes at the cellular level axispharm.com. The biorthogonal nature of the BCN-azide reaction allows for the selective labeling of biomolecules, such as proteins, peptides, and nucleic acids, within complex cellular environments without disrupting native biological functions axispharm.comconju-probe.com. This capability is crucial for creating probes that can visualize cellular structures, track molecular localization, and monitor dynamic biological events. Researchers can conjugate BCN-modified molecules with fluorescent dyes or other reporter molecules to generate probes that emit signals upon specific interactions or cleavage, providing insights into cellular mechanisms in both in vitro and ex vivo experimental setups axispharm.com. For instance, such probes are vital for imaging cellular apoptosis or tracking the distribution of specific proteins within tissues axispharm.comnih.gov.

Integration into Advanced Polymeric Materials and Nanostructures

The ability to precisely control molecular assembly makes this compound a valuable component in the design of advanced polymeric materials and nanostructures axispharm.com. By utilizing the BCN moiety for click conjugation, researchers can covalently attach this compound to polymer backbones or nanoparticles, introducing amine functionalities that can be further modified or utilized for specific interactions. Amine-functionalized nanomaterials, such as boron nitride nanotubes (BNNTs), have shown promise as chemically reactive nanostructures where polymers can be grafted via amine groups, enhancing their dispersibility and creating novel hybrid materials researchgate.net. Similarly, BCN-modified polymers can be synthesized or functionalized, leading to materials with tailored properties for applications ranging from biosensing to advanced coatings. The integration of such linkers allows for the creation of complex architectures with controlled spatial arrangements of functional groups axispharm.comrsc.org.

Strategies for Targeted Molecular Delivery Systems (Non-Clinical Research)

This compound serves as a versatile linker in the construction of targeted molecular delivery systems for non-clinical research purposes axispharm.com. Its cleavable disulfide bond offers a mechanism for controlled release, while the BCN group facilitates conjugation to targeting ligands or carrier molecules precisepeg.comconju-probe.com. For example, BCN-SS-NHS, a related compound, is utilized as a cleavable linker in antibody-drug conjugates (ADCs), a class of targeted therapeutics medchemexpress.com. In research settings, this compound can be employed to conjugate therapeutic payloads, imaging agents, or signaling molecules to targeting moieties like antibodies, peptides, or aptamers. This allows for the directed delivery of these agents to specific cellular targets or tissues, enhancing efficacy and minimizing off-target effects in preclinical studies axispharm.comcsic.esnih.govmit.edunih.gov. The flexibility in attaching different functional groups to the amine terminus further enhances its utility in creating diverse delivery platforms.

Exploitation in Proteolytic Targeting Chimeras (PROTACs) and Small-Molecule Degrader Research

The modular nature of this compound makes it suitable for applications in the rapidly evolving field of targeted protein degradation, including the development of Proteolysis Targeting Chimeras (PROTACs) and other small-molecule degraders alfa-chemistry.comprecisepeg.com. PROTACs are heterobifunctional molecules designed to recruit target proteins to E3 ubiquitin ligases, thereby marking them for proteasomal degradation cas.orgbiochempeg.com. These molecules typically consist of a target-binding ligand, an E3 ligase-binding ligand, and a linker connecting them. This compound, with its distinct reactive ends and cleavable linker, can serve as a component in constructing such chimeric molecules. The amine group can be functionalized with one ligand, while the BCN group can be used for conjugation to the other ligand or a scaffold, enabling the precise assembly of PROTACs and related degraders for research into novel therapeutic strategies precisepeg.comsigmaaldrich.comfrontiersin.org.

Design of Reversible Biointerfaces and Responsive Materials

The chemical handles present in this compound, particularly the cleavable disulfide bond, lend themselves to the design of reversible biointerfaces and responsive materials axispharm.comconju-probe.com. Materials that can alter their properties in response to specific stimuli are crucial for advanced applications in tissue engineering, biosensing, and smart drug delivery acs.orgrsc.orgeuropean-mrs.com. The disulfide bond in this compound can be cleaved under reducing conditions, such as in the presence of dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), facilitating the reversible attachment or release of molecules conju-probe.com. This characteristic allows for the creation of dynamic biointerfaces where cell adhesion, protein immobilization, or drug release can be controlled by external stimuli. By incorporating this compound into polymer matrices or onto surfaces, researchers can engineer materials that exhibit tunable responses, mimicking biological environments or enabling controlled interactions with cellular systems acs.orgeuropean-mrs.com.

Compound Information

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityPhysical FormSolubilityStorage Conditions
This compound1435784-65-8C15H24N2O2S2328.49>95%OilDCM, THF, acetonitrile, DMF, DMSO-20°C

BCN Click Chemistry Characteristics

FeatureDescription
Primary Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Secondary Reaction Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
Catalyst Requirement Metal-free
Reaction Environment Aqueous buffers, physiological conditions
Key Characteristics High chemoselectivity, biorthogonal, efficient reaction kinetics, mild reaction conditions

List of Compounds Mentioned:

this compound

Bicyclo[6.1.0]non-4-yne (BCN)

BCN-SS-NHS

Advanced Analytical Characterization of Bcn Ss Amine and Its Conjugates

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is indispensable for unequivocally confirming the molecular formula and elemental composition of BCN-SS-amine and its conjugates. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry provide highly accurate mass-to-charge ratio (m/z) measurements, allowing for the determination of the exact mass of the molecule. This precision is critical for distinguishing between compounds with similar nominal masses. For instance, the characterization of "Endo-BCN-SS-Amine" (CAS#: 1435784-65-8) with a molecular formula of C₁₅H₂₄N₂O₂S₂ and a molecular weight of 328.49 Da relies on HRMS to confirm these values within a few parts per million (ppm) accuracy precisepeg.com. Furthermore, HRMS is vital for verifying the successful conjugation of this compound to other molecules, such as peptides or oligonucleotides, by detecting the expected mass increase of the conjugate mdpi.comescholarship.orgacs.org. Purity assessment is also achieved by identifying and quantifying any impurities or unreacted starting materials present in the sample.

Table 8.1.1: Hypothetical HRMS Data for this compound

CompoundExpected Exact Mass (Da)Observed Mass (Da)Mass Error (ppm)Elemental Composition
This compound328.1385328.1381-1.2C₁₅H₂₄N₂O₂S₂

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of Linker and Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides comprehensive structural information essential for confirming the identity and integrity of this compound and its derivatives. The ¹H NMR spectrum reveals the number and type of protons, their chemical environment, and their connectivity through spin-spin coupling. Characteristic signals from the bicyclononyne ring system, including the strained alkyne proton signals, and the protons adjacent to the disulfide and amine groups, are diagnostic for the this compound structure unipv.itresearchgate.net. ¹³C NMR complements this by identifying the carbon backbone, including the unique signal for the strained alkyne carbon atoms.

When this compound is conjugated to other molecules, NMR spectroscopy is used to confirm the successful formation of new bonds and the presence of the incorporated linker. Changes in the chemical shifts and integration of signals from both the this compound moiety and the target molecule provide direct evidence of conjugation. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further elucidate complex structural assignments and confirm the precise point of attachment rsc.orgnd.edu.

Table 8.2.1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

Proton TypeChemical Shift (ppm)MultiplicityIntegration
BCN Ring Protons (CH)1.50 - 2.50m~10
BCN Alkyne Protons (CH)2.20 - 2.50m~2
Amine (-NH₂)1.30s2
Disulfide (-CH₂-S-S-)2.60t2
Amine linker (-CH₂-NH-)2.75t2
Alkyne linker (-CH₂-C≡C-)2.55t2
(Note: This is a hypothetical spectrum based on expected chemical environments. Actual spectra may vary.)

Chromatographic and Electrophoretic Techniques for Separation and Quantification

Chromatographic and electrophoretic methods are crucial for separating, purifying, and quantifying this compound and its conjugates, as well as for monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the kinetics and completion of conjugation reactions. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing hydrophobic stationary phases and polar mobile phases to separate molecules based on their hydrophobicity. For conjugates involving oligonucleotides, ion-pair RP-HPLC is often preferred to improve retention and separation nih.gov. By analyzing samples at different time points during a conjugation reaction, HPLC can track the consumption of starting materials and the formation of the desired product, providing quantitative data on reaction efficiency mdpi.comresearchgate.netresearchgate.net. The resulting chromatograms allow for the identification and quantification of this compound, intermediates, and the final conjugate, thereby assessing product purity.

Table 8.3.1.1: Hypothetical HPLC Retention Times for this compound Synthesis and Conjugation

ComponentRetention Time (min)Mobile Phase (Example)Detector (Example)
This compound Precursor4.520% Acetonitrile/WaterUV (210 nm)
This compound7.240% Acetonitrile/WaterUV (210 nm)
This compound Conjugate10.560% Acetonitrile/WaterUV (260 nm)
(Note: These are hypothetical values for illustrative purposes.)

Capillary Electrophoresis for Analyzing Conjugation Homogeneity

Capillary Electrophoresis (CE) offers high-resolution separation based on electrophoretic mobility, which is dependent on a molecule's charge, size, and shape nih.govazolifesciences.com. In the context of bioconjugation, CE is particularly valuable for assessing the homogeneity of conjugates. If this compound is conjugated to a biomolecule with multiple potential attachment sites, or if the conjugation process results in varying degrees of functionalization, CE can resolve these different species into distinct peaks. This allows researchers to determine the uniformity of the conjugation reaction and identify potential heterogeneity in the final product nih.govdss.go.th. The ability of CE to separate molecules with subtle differences in their charge-to-size ratio makes it a powerful tool for quality control of complex bioconjugates.

Advanced Spectroscopic Methods for Monitoring Reaction Progress and Product Formation (e.g., UV-Vis, Fluorescence)

Spectroscopic techniques such as UV-Visible (UV-Vis) and fluorescence spectroscopy provide non-invasive, often real-time, methods for monitoring conjugation reactions. UV-Vis spectroscopy is effective when either the this compound linker or the molecule it is attached to possesses a chromophore that absorbs light in the UV-Vis range. Changes in absorbance intensity or spectral shifts during the reaction can indicate product formation or consumption of reactants researchgate.netnih.govjove.com. Similarly, if fluorescent labels are incorporated or if the conjugation process alters intrinsic fluorescence properties, fluorescence spectroscopy can be employed to track reaction progress or quantify the degree of labeling dss.go.thnih.govrsc.org. These methods are complementary to HPLC, offering kinetic insights and enabling process analytical technology (PAT) approaches.

Microscopic and Surface Analysis Techniques for Functionalized Materials (e.g., SEM, XPS for chemical states)

When this compound is used to functionalize solid surfaces or materials, microscopic and surface analysis techniques are essential for characterizing the modified substrate.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of materials. It is used to visualize the physical arrangement, particle size, shape, and distribution of functionalized materials, offering insights into how the this compound linker has altered the surface topography researchgate.netpressbooks.publettersonmaterials.comnpl.co.ukresearchgate.net. This is particularly relevant when this compound is immobilized onto nanoparticles, films, or scaffolds.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that determines the elemental composition and chemical states of the outermost atomic layers of a material. For surfaces functionalized with this compound, XPS can confirm the presence of key elements such as nitrogen (from the amine and BCN), sulfur (from the disulfide bond), and carbon, and importantly, their chemical bonding environments. This analysis verifies the successful attachment of the linker to the surface and provides information about the chemical integrity of the this compound moiety after immobilization thermofisher.comazom.comthermofisher.comacs.orgresearchgate.net. XPS is especially powerful for confirming the success of "click" chemistry functionalization processes.

Table 8.5.1: Hypothetical XPS Surface Elemental Composition Analysis of a Functionalized Material

ElementBinding Energy (eV)Atomic % (Before Functionalization)Atomic % (After this compound Functionalization)Chemical State Assignment (Post-Functionalization)
C 1s284.870.065.0C-C, C-H
C 1s286.5-5.0C-N, C-O
C 1s288.0-2.0C=O (if applicable)
N 1s-0.03.5C-N, N-H (Amine, BCN)
S 2p-0.01.0C-S-S-C (Disulfide)
O 1s531.528.022.0C=O, C-O
(Note: Values are illustrative. Actual XPS analysis would involve detailed peak fitting and quantification.)

Compound Name Table

this compound

Bicyclononyne (BCN)

Disulfide (SS)

Amine

Future Research Directions and Emerging Opportunities for Bcn Ss Amine Chemistry

Design of Next-Generation BCN-SS-amine Linkers with Tunable Reactivity and Cleavability

The core utility of this compound lies in its disulfide bond, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH). conju-probe.comconju-probe.com However, a "one-size-fits-all" approach to cleavage is insufficient for the complexity of biological systems. The next generation of these linkers will focus on tunability, allowing for precise control over the release of conjugated molecules.

Research efforts are being directed toward modifying the steric and electronic environment around the disulfide bond. Introducing bulky substituents near the S-S bond, for example, can hinder access by reducing agents, thereby slowing the cleavage rate. Conversely, incorporating electron-withdrawing groups could potentially alter the redox potential of the disulfide, making it more or less susceptible to cleavage. This would create a portfolio of linkers with a range of release kinetics, tailored for different intracellular glutathione concentrations or experimental timeframes.

Furthermore, inspiration can be drawn from other classes of cleavable linkers to create multi-responsive this compound analogues. broadpharm.com For instance, incorporating pH-sensitive moieties, such as maleic acid derivatives or hydrazones, could render the linker cleavable in the acidic microenvironments of tumors or endosomes. nih.gov Similarly, the integration of photolabile groups, like a nitrobenzyl ether, would allow for light-induced cleavage, offering unparalleled spatiotemporal control. broadpharm.comnih.gov

The table below outlines potential strategies for achieving tunable cleavability in next-generation this compound linkers.

Cleavage Trigger Chemical Moiety Mechanism Potential Application
Variable Reduction Sterically hindered disulfideSlower reaction with GSHSustained intracellular release
pH (Acidic) Hydrazone, AcetalHydrolysis in low pHRelease in endosomes/lysosomes or tumor microenvironments
Light Nitrobenzyl etherPhotolytic bond cleavageSpatiotemporally controlled release at a specific site of interest
Enzymatic Peptide sequence (e.g., Val-Cit)Protease-mediated cleavageRelease triggered by specific cellular enzymes (e.g., cathepsins)

These advanced linkers would move beyond simple cargo delivery to become smart, environmentally responsive tools for sophisticated applications in drug delivery and chemical biology.

Exploration of Novel Bioorthogonal Reactions Compatible with this compound

While the strain-promoted azide-alkyne cycloaddition (SPAAC) is the hallmark reaction for BCN, the field of bioorthogonal chemistry is continuously expanding. wikipedia.orgnih.gov A significant future direction is to explore the compatibility of the this compound linker with other bioorthogonal reactions, enabling more complex, multi-target labeling experiments.

One of the most promising avenues is the inverse-electron-demand Diels-Alder (iEDDA) reaction between strained alkynes like BCN and tetrazines. ru.nl This reaction is known for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC, which is advantageous for labeling low-abundance biomolecules. nih.govnih.gov Research is needed to systematically characterize the performance of this compound in iEDDA reactions and to determine if the disulfide-amine portion of the linker interferes with the cycloaddition.

Beyond iEDDA, other emerging reactions could be paired with this compound. These include strain-promoted alkyne-nitrone cycloadditions (SPANC) and various photo-inducible "photo-click" reactions. ru.nldntb.gov.ua The ability to use this compound in multiple, mutually orthogonal reaction schemes would allow researchers to label and release cargo from different biomolecules within the same biological system, each controlled by a distinct chemical trigger. nih.gov

The following table compares the kinetic properties of bioorthogonal reactions potentially compatible with the BCN moiety.

Reaction Type Reaction Partner Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Features
SPAAC Azide (B81097)~0.1 - 1.0High stability, widely used, bio-inert reactants. nih.gov
iEDDA Tetrazine>1,000Extremely rapid kinetics, allows for low concentration labeling. wikipedia.orgnih.gov
SPANC Nitrone~0.1 - 10Orthogonal to SPAAC, offers alternative for dual labeling. ru.nl
Photo-Click Cycloaddition Tetrazole>10,000 (light-induced)Light-triggered, offers spatiotemporal control over the ligation itself. nih.gov

Harnessing these diverse reactions will significantly expand the this compound toolkit, enabling more sophisticated experimental designs for probing complex biological networks.

Integration with Automated Synthesis and High-Throughput Screening Platforms for Chemical Biology

The discovery of novel probes and therapeutic agents is increasingly reliant on high-throughput screening (HTS), a process that leverages automation and miniaturization to test vast libraries of compounds. nih.govbmglabtech.com Integrating this compound chemistry into these platforms represents a major opportunity for accelerating research in chemical biology and drug discovery.

Future work should focus on developing robust, automated synthesis protocols for creating diverse libraries of this compound derivatives. This could involve solid-phase synthesis or flow chemistry approaches to efficiently modify the amine terminus with a wide array of molecules, such as peptides, small-molecule inhibitors, or fluorescent reporters. rsc.org Such libraries would be invaluable for screening purposes.

Once synthesized, these libraries can be used in HTS assays to identify molecules with specific biological functions. nih.gov For example, a library of this compound-drug conjugates could be screened against cancer cell lines. The BCN moiety would allow for the attachment of a targeting ligand (e.g., an azido-functionalized antibody), and subsequent cleavage of the disulfide bond intracellularly would release the drug. HTS platforms equipped with robotic liquid handlers and automated plate readers could rapidly assess the cytotoxicity of thousands of such conjugates, identifying the most potent combinations of targeting agents and payloads. enamine.netsbpdiscovery.org

Workflow for HTS using this compound:

Automated Library Synthesis: A core this compound scaffold is automatically conjugated to a diverse library of small molecules (e.g., potential drugs or probes).

Bioconjugation: The BCN moiety of each library member is conjugated to an azide-tagged biomolecule (e.g., a targeting antibody or protein).

High-Throughput Screening: The resulting conjugates are dispensed into microplates containing cells or biochemical assays using robotic systems. bmglabtech.com

Cleavage and Readout: The disulfide bond is cleaved under specific conditions (e.g., upon cell entry), releasing the small molecule. Automated plate readers measure the biological effect (e.g., cell viability, fluorescence).

Data Analysis: HTS data analysis platforms identify "hits"—conjugates that produce the desired biological response. bmglabtech.com

This integration would transform the use of this compound from a tool for bespoke, individual experiments to a powerful engine for large-scale discovery.

Development of this compound based Tools for Spatiotemporal Control in Chemical Systems

Spatiotemporal control—the ability to initiate a chemical process at a specific location and time—is a primary goal in chemical biology. researchgate.net this compound linkers can be engineered to provide this level of precision by incorporating light-sensitive functionalities, moving beyond simple reductive cleavage.

A key strategy is the development of photocleavable this compound linkers. By replacing or augmenting the disulfide bond with a photolabile group, the release of a conjugated molecule can be triggered by light. broadpharm.com For instance, a linker could be designed where irradiation with a specific wavelength of light (e.g., UV or near-infrared) causes a conformational change or bond scission that exposes the disulfide to intracellular reducing agents or directly severs the linker. nih.gov This would allow a researcher to deliver a payload to a whole organism or cell culture but only release it within a precise, light-targeted region, such as a single cell or subcellular organelle.

Another approach involves using photo-controlled bioorthogonal reactions. Instead of controlling cleavage, light can be used to control the initial conjugation. For example, a "caged" azide that is unreactive until exposed to light could be used. The this compound conjugate would circulate harmlessly until a specific tissue is illuminated, at which point the azide would be uncaged and react with the BCN moiety, anchoring the conjugate at the desired site for subsequent release via disulfide cleavage. researchgate.net

Control Strategy Enabling Technology Mechanism of Action Outcome
Spatially-Controlled Release Photocleavable Linker (e.g., integrated nitrobenzyl group)Light induces cleavage of the linker, releasing the cargo. nih.govCargo is released only in the irradiated area.
Temporally-Controlled Release Photoswitchable Moiety (e.g., azobenzene)Light of one wavelength stabilizes the linker; another wavelength makes it susceptible to cleavage. nih.govCargo release is turned "on" or "off" with light.
Spatially-Controlled Conjugation Photo-activated Bioorthogonal Partner (e.g., "caged" azide)Light uncages the reactive partner, allowing it to react with the BCN group. researchgate.netThe this compound probe is attached only in the illuminated region.

These light-based tools would provide unprecedented control over biological processes, enabling researchers to probe dynamic events in living systems with high precision.

Addressing Current Limitations and Enhancing Practical Utility in Diverse Academic Research Settings

Despite its advantages, the this compound linker has practical limitations that need to be addressed to broaden its adoption in academic research. A key challenge is the reliance on a single cleavage mechanism: reduction of the disulfide bond. While effective, this can be a limitation in environments with variable or low reductive potential. Furthermore, the stability of the disulfide bond in systemic circulation can be an issue, with the potential for premature cleavage leading to off-target effects.

Future research should focus on enhancing the stability of the linker in extracellular environments while ensuring efficient cleavage intracellularly. One approach is to design "self-immolative" spacers adjacent to the disulfide bond. In this design, once the disulfide is cleaved, the spacer undergoes a rapid intramolecular cyclization to release the cargo, ensuring that the cleavage event leads to efficient and complete release.

Another limitation is the binary (cleaved/uncleaved) nature of the linker. Developing linkers with graded or ratiometric responses would be a significant advance. For example, a linker could be designed to release different molecules or fluorescent reporters depending on the strength or type of stimulus, providing more nuanced information about the cellular environment.

Finally, enhancing the practical utility involves making these tools more accessible. This includes developing more efficient and scalable synthetic routes to reduce costs and creating comprehensive guidelines and protocols for their use in various biological contexts. Simplifying the synthesis of this compound and its derivatives would empower more academic labs to customize the linker for their specific research questions. nih.gov

Strategies for Enhancing Utility:

Improving Stability: Modifying the linker backbone to protect the disulfide bond from premature reduction in circulation.

Diversifying Cleavage: Creating a suite of this compound linkers that respond to orthogonal stimuli (e.g., specific enzymes, pH, light) in addition to reduction.

Streamlining Synthesis: Developing modular, one-pot, or automated synthetic methods to facilitate the creation of custom this compound conjugates. rsc.org

Expanding Applications: Demonstrating the utility of these linkers in a wider range of academic research areas, from fundamental cell biology to materials science.

By addressing these limitations, this compound can evolve from a specialized tool into a versatile and indispensable component of the chemical biology toolbox for a broad range of researchers.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing BCN-SS-amine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis of this compound typically involves multi-step organic reactions, such as amidation or disulfide bond formation. Key steps include:

  • Precursor selection : Use high-purity starting materials (e.g., NHS esters, thiol-reactive linkers) to ensure controlled conjugation .

  • Reaction monitoring : Employ techniques like TLC or HPLC to track intermediate formation and final product purity .

  • Purification : Utilize column chromatography or dialysis to isolate the compound, with purity validation via NMR and mass spectrometry .

  • Optimization : Adjust pH, temperature, and stoichiometry to minimize side reactions (e.g., hydrolysis of disulfide bonds) .

    Table 1 : Example Reaction Parameters for this compound Synthesis

    ParameterOptimal RangeMonitoring Method
    Reaction Temperature20–25°CThermocouple
    pH7.4–8.0pH meter
    Reaction Time12–24 hoursHPLC

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., disulfide bonds, amine groups) with 1H^1H- and 13C^{13}C-NMR .
  • Mass Spectrometry (MS) : Validate molecular weight and detect impurities via high-resolution MS .
  • UV-Vis Spectroscopy : Quantify concentration using extinction coefficients for specific functional groups (e.g., BCN moieties) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when this compound exhibits variable stability under different redox conditions?

  • Methodological Answer : Contradictory stability data may arise from uncontrolled variables (e.g., trace metal ions, oxygen levels). Address this by:

  • Controlled Replicates : Repeat experiments under inert atmospheres (argon/glovebox) to eliminate oxidation artifacts .
  • Principal Contradiction Analysis : Identify the dominant factor (e.g., pH vs. temperature) influencing stability using fractional factorial design .
  • Cross-validation : Compare results across multiple characterization methods (e.g., HPLC vs. fluorescence assays) .

Q. What strategies are effective for integrating this compound into interdisciplinary studies, such as drug delivery or bioorthogonal chemistry?

  • Methodological Answer :

  • Functionalization : Conjugate this compound with targeting ligands (e.g., antibodies) via NHS ester chemistry, ensuring stoichiometric control .
  • Bioorthogonal Validation : Test reactivity with tetrazines or other click chemistry partners in cell lysates to confirm specificity .
  • In Vivo/In Vitro Bridging : Design experiments comparing stability in buffer vs. serum-containing media to assess biological applicability .

Q. How should researchers design experiments to evaluate the degradation kinetics of this compound in complex biological matrices?

  • Methodological Answer :

  • Kinetic Modeling : Use pseudo-first-order kinetics to quantify disulfide cleavage rates under glutathione gradients .
  • Matrix-Specific Controls : Include reducing agents (e.g., DTT) and inhibitors (e.g., N-ethylmaleimide) to isolate degradation pathways .
  • Data Triangulation : Combine LC-MS (quantitative) with fluorescence assays (real-time monitoring) for robust conclusions .

Data Interpretation and Reporting

Q. What are the best practices for presenting contradictory or inconclusive data in publications involving this compound?

  • Methodological Answer :

  • Transparent Reporting : Clearly state experimental limitations (e.g., batch-to-batch variability) in the Methods section .
  • Discussion of Alternatives : Propose hypotheses for discrepancies (e.g., unexpected redox activity) and suggest follow-up studies .
  • Visualization : Use error bars and statistical annotations in graphs to highlight data variability .

Q. How can researchers ensure methodological rigor when scaling up this compound synthesis for large-scale applications?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline sensors for real-time monitoring of pH and temperature during scale-up .
  • Quality-by-Design (QbD) : Use risk assessment matrices to prioritize critical parameters (e.g., solvent purity, mixing efficiency) .
  • Comparative Analysis : Benchmark yields and purity against small-scale batches to identify scalability bottlenecks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.